
2,5-Dibromo-3-(bromometil)piridina
Descripción general
Descripción
2,5-Dibromo-3-(bromomethyl)pyridine, also known as DBMP, is a chemical compound that has been widely used in scientific research. It is a halogenated pyridine derivative that has been synthesized through various methods.
Aplicaciones Científicas De Investigación
2,5-Dibromo-3-(bromometil)piridina: Un Análisis Exhaustivo
Intermediarios Farmacéuticos: Este compuesto sirve como un intermedio importante en la síntesis farmacéutica. Se utiliza en la formación de diversos medicamentos al ayudar en la construcción de estructuras moleculares complejas a través de la formación de enlaces C−N y reacciones de acoplamiento cruzado .
Síntesis Orgánica: En química orgánica, la this compound se utiliza como reactivo en múltiples vías de síntesis. Sus grupos de bromo la convierten en un reactivo versátil para sustituciones y reacciones de acoplamiento esenciales para construir moléculas orgánicas complejas .
Catálisis: El compuesto encuentra aplicación en la catálisis, particularmente en reacciones que involucran acoplamiento cruzado catalizado por paladio. Actúa como reactivo en la síntesis de varios derivados de piridina, que son valiosos en numerosos procesos químicos .
Producción de Tintes: Debido a su naturaleza reactiva, este compuesto también es aplicable en la producción de tintes. Su capacidad para formar enlaces estables con otras moléculas orgánicas lo convierte en un componente útil en la creación de estructuras de tinte complejas .
Fabricación de Pesticidas: En el sector agrícola, la this compound se puede utilizar para sintetizar pesticidas. Sus propiedades químicas permiten la creación de compuestos que son efectivos contra las plagas al mismo tiempo que son seguros para los cultivos .
Industria de Sabores y Fragancias: La flexibilidad estructural del compuesto permite su uso en la síntesis de compuestos de sabor y fragancia. Se puede transformar en varios derivados que imparten las propiedades sensoriales deseadas a los productos de consumo .
Ciencia de Materiales: En la ciencia de los materiales, este compuesto puede contribuir al desarrollo de nuevos materiales con propiedades específicas, como una mayor durabilidad o conductividad, al incorporarse al marco molecular del material .
Investigación y Desarrollo: Finalmente, la this compound se utiliza ampliamente en laboratorios de I+D de todo el mundo. Los investigadores la utilizan para desarrollar nuevos métodos de síntesis y descubrir nuevos compuestos con aplicaciones potenciales en diversas industrias .
Para obtener información más detallada sobre cada aplicación, consulte las referencias proporcionadas.
MilliporeSigma - 2-Bromopyridine Hetero Letters - An Improved Synthesis MDPI Molecules Journal - Efficient Synthesis
Mecanismo De Acción
Target of Action
Brominated pyridines are often used in organic synthesis reactions, suggesting that their targets could be a variety of organic compounds .
Mode of Action
2,5-Dibromo-3-(bromomethyl)pyridine likely interacts with its targets through a mechanism involving nucleophilic substitution or free radical reactions . In such reactions, a nucleophile or a free radical attacks an electrophilic carbon atom, leading to the substitution of a leaving group . The specifics of these interactions would depend on the exact conditions of the reaction and the nature of the target molecule .
Biochemical Pathways
Given its potential use in organic synthesis, it could be involved in various biochemical pathways depending on the specific reactions it is used in .
Pharmacokinetics
As a brominated pyridine, its bioavailability would likely be influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .
Result of Action
The molecular and cellular effects of 2,5-Dibromo-3-(bromomethyl)pyridine’s action would depend on the specific reactions it is involved in . As a reagent in organic synthesis, it could contribute to the formation of a wide variety of organic compounds .
Action Environment
The action, efficacy, and stability of 2,5-Dibromo-3-(bromomethyl)pyridine can be influenced by various environmental factors. These may include the pH, temperature, and solvent conditions of the reaction environment . For instance, the rate of nucleophilic substitution or free radical reactions could be affected by the polarity of the solvent or the presence of other substances that can act as catalysts .
Propiedades
IUPAC Name |
2,5-dibromo-3-(bromomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNSGYKIJKOYVCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CBr)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60464205 | |
| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61686-65-5 | |
| Record name | 2,5-dibromo-3-(bromomethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60464205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[5-(carboxymethyl)thiophen-2-yl]butanoic Acid](/img/structure/B1624396.png)
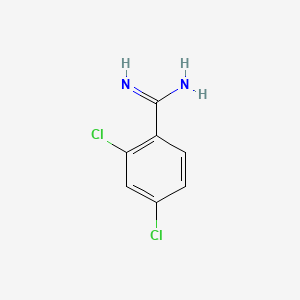

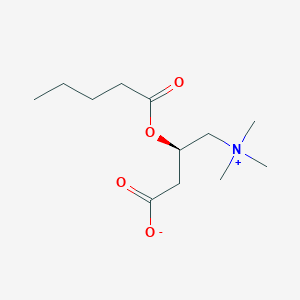
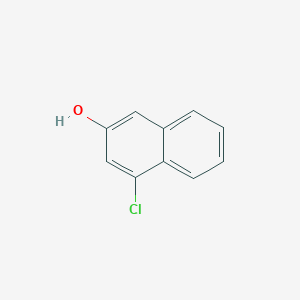

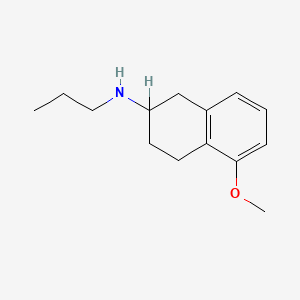
![N-[(1S)-1-[[[(4R,7S)-Hexahydro-7-methyl-3-oxo-1-(2-pyridinylsulfonyl)-1H-azepin-4-YL]amino]carbonyl]-3-methylbutyl]-2-benzofurancarboxamide](/img/structure/B1624407.png)
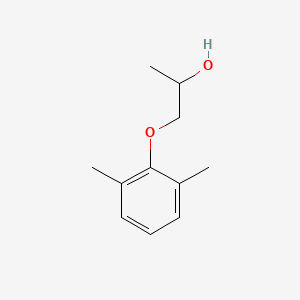
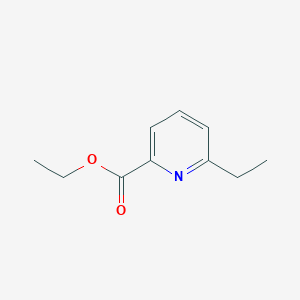
![2-[4-(Pyridin-2-yl)piperazin-1-yl]ethan-1-ol](/img/structure/B1624411.png)
![1-[5-(Dimethylamino)-2-pyridinyl]-2,2,2-trifluoro-ethanone](/img/structure/B1624412.png)
![2-[4-(Cyanomethyl)-2,5-bis(3,7-dimethyloctoxy)phenyl]acetonitrile](/img/structure/B1624416.png)